molecular formula C27H27N3O4 B2614254 4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one CAS No. 912903-22-1

4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B2614254
CAS No.: 912903-22-1
M. Wt: 457.53
InChI Key: BUEQWEHLNUJAEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one is a complex organic compound that features a benzodiazole core linked to a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one typically involves multiple stepsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell signaling, metabolism, and other cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4-[1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O4/c1-32-21-8-5-7-20(16-21)30-18-19(15-26(30)31)27-28-24-11-3-4-12-25(24)29(27)13-14-34-23-10-6-9-22(17-23)33-2/h3-12,16-17,19H,13-15,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEQWEHLNUJAEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.